molecular formula C3H9N3Sn B072298 Azidotrimethyltin(IV) CAS No. 1118-03-2

Azidotrimethyltin(IV)

Cat. No.: B072298
CAS No.: 1118-03-2
M. Wt: 205.83 g/mol
InChI Key: OSJRGDBEYARHLX-UHFFFAOYSA-N
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Description

Azidotrimethyltin(IV), also known as trimethyltin azide, is an organotin compound with the molecular formula (CH₃)₃SnN₃. It is a white crystalline solid that is primarily used in organic synthesis and as a reagent in various chemical reactions. The compound is known for its high reactivity and is often utilized in the field of organometallic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Azidotrimethyltin(IV) can be synthesized through the reaction of trimethyltin chloride with sodium azide. The reaction typically takes place in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent any unwanted side reactions. The general reaction is as follows:

(CH3)3SnCl+NaN3(CH3)3SnN3+NaCl(CH₃)₃SnCl + NaN₃ \rightarrow (CH₃)₃SnN₃ + NaCl (CH3​)3​SnCl+NaN3​→(CH3​)3​SnN3​+NaCl

The reaction mixture is stirred at room temperature until the reaction is complete, and the product is then purified by recrystallization .

Industrial Production Methods: While specific industrial production methods for azidotrimethyltin(IV) are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions: Azidotrimethyltin(IV) undergoes various types of chemical reactions, including:

    Substitution Reactions: The azide group can be substituted by other nucleophiles, leading to the formation of different organotin compounds.

    Cycloaddition Reactions: Azidotrimethyltin(IV) can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

    Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminium hydride (LiAlH₄).

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as halides or other nucleophiles in the presence of a suitable solvent.

    Cycloaddition Reactions: Typically carried out in the presence of a catalyst like copper(I) iodide (CuI).

    Reduction Reactions: Reducing agents like LiAlH₄ in anhydrous conditions.

Major Products Formed:

    Substitution Reactions: Various organotin compounds depending on the nucleophile used.

    Cycloaddition Reactions: Triazoles.

    Reduction Reactions: Trimethyltin amine

Scientific Research Applications

Azidotrimethyltin(IV) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of azidotrimethyltin(IV) involves its high reactivity due to the presence of the azide group. The azide group can undergo various chemical transformations, making the compound a versatile reagent in organic synthesis. In biological systems, azidotrimethyltin(IV) can interact with cellular components, potentially leading to the inhibition of cellular processes and induction of programmed cell death (apoptosis). The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

    Trimethylsilyl azide: Another organometallic azide compound with similar reactivity.

    Trimethylstannyl azide: A closely related compound with similar chemical properties.

Comparison:

    Reactivity: Azidotrimethyltin(IV) is highly reactive due to the presence of the azide group, similar to trimethylsilyl azide and trimethylstannyl azide.

    Applications: All three compounds are used in organic synthesis and as reagents in various chemical reactions. .

Properties

IUPAC Name

azido(trimethyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3CH3.N3.Sn/c;;;1-3-2;/h3*1H3;;/q;;;-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSJRGDBEYARHLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Sn](C)(C)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9N3Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10408376
Record name Azidotrimethyltin(IV)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1118-03-2
Record name Azidotrimethylstannane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1118-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Azidotrimethyltin(IV)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name azido(trimethyl)stannane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azidotrimethyltin(IV)

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